ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through a multistep synthetic route. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then subjected to further reactions, including acylation with benzoyl chloride, to yield the final product .
Chemical Reactions Analysis
Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising antimicrobial and antioxidant activities.
Industry: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is a precursor in the synthesis of the target compound and has similar biological activities.
Ethyl 4-(3-benzoyl-2-thioureido)-benzoate: Another thiophene derivative with comparable chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-2-31-24(30)20-18-9-6-10-19(18)33-23(20)27-25(32)26-22(29)17-13-11-16(12-14-17)21(28)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H2,26,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRVXAZNLYUQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.